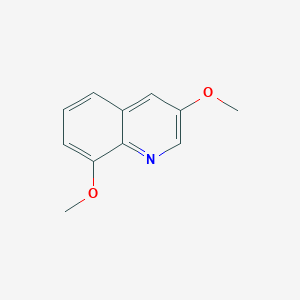

3,8-Dimethoxy quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3,8-dimethoxyquinoline |

InChI |

InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-10(14-2)11(8)12-7-9/h3-7H,1-2H3 |

InChI Key |

NCSJNBMJPWBDEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,8 Dimethoxy Quinoline and Analogous Dimethoxy Quinoline Systems

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several eponymous reactions. These methods, originating from the late 19th century, remain cornerstones of heterocyclic synthesis and have been adapted for the preparation of a wide array of substituted quinolines, including those bearing multiple methoxy (B1213986) groups. iipseries.org

Skraup Synthesis and its Modifications

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous reaction that produces quinoline from aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgchemeurope.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline. google.com

The archetypal Skraup reaction is known for its often violent nature and harsh conditions, typically requiring high temperatures and strong acids. wikipedia.org While broadly applicable, these conditions can pose challenges for substrates with sensitive functional groups, such as methoxy substituents, which may be prone to demethylation or side reactions. Modifications often involve the use of milder oxidizing agents, such as arsenic acid, or the addition of moderators like ferrous sulfate to control the reaction's exothermicity. wikipedia.orgchemeurope.com

Application to dimethoxy quinoline systems would involve starting with a corresponding dimethoxyaniline. For instance, the synthesis of 6,7-dimethoxyquinoline (B1600373) would theoretically commence from 3,4-dimethoxyaniline. However, the strongly acidic and high-temperature environment requires careful consideration to prevent degradation of the methoxy groups.

Table 1: General Parameters for the Skraup Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Oxidizing Agent | Product Type |

| Aniline or Substituted Aniline | Glycerol | Concentrated Sulfuric Acid | Nitrobenzene or Arsenic Acid | Substituted Quinoline |

Friedländer Synthesis and its Adaptations

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester). jptcp.com The reaction can be catalyzed by acids or bases and is a more direct and often milder route to substituted quinolines compared to the Skraup synthesis. jptcp.com

A significant advantage of the Friedländer synthesis is its modularity, allowing for the preparation of highly functionalized quinolines. In the context of dimethoxy quinolines, a suitably substituted 2-aminobenzaldehyde or 2-aminobenzophenone is required. For example, a solid-phase synthesis of substituted quinolines has been described utilizing 3,4-dimethoxy-6-nitrobenzaldehyde as a precursor. In this approach, the nitro group is reduced to an amine, which then undergoes the intramolecular condensation characteristic of the Friedländer reaction.

Another adaptation involves the in-situ reduction of a 2-nitrobenzaldehyde in the presence of the active methylene (B1212753) compound. This domino reaction avoids the isolation of the often unstable 2-aminobenzaldehyde. For instance, 5-methoxy-2-nitrobenzaldehyde can be reduced with iron in acetic acid in the presence of a ketone to yield a 6-methoxyquinoline derivative directly.

Table 2: Example of a Modified Friedländer Synthesis

| Reactant 1 | Reactant 2 | Reagents | Catalyst | Product |

| 5-Methoxy-2-nitrobenzaldehyde | Active Methylene Compound (e.g., β-keto-ester) | Fe, Acetic Acid | (In-situ acid catalysis) | Substituted 6-methoxyquinoline |

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides access to hydroxyquinolines (quinolones) through the reaction of anilines with β-ketoesters. synarchive.comwikipedia.org The reaction pathway and the final product (2-hydroxyquinoline vs. 4-hydroxyquinoline) are highly dependent on the reaction temperature. At lower temperatures (kinetic control), the aniline attacks the keto group of the β-ketoester, leading to a β-aminoacrylate intermediate that cyclizes upon heating to form a 4-hydroxyquinoline. wikipedia.org At higher temperatures (thermodynamic control), the reaction proceeds through a β-ketoanilide intermediate to yield a 2-hydroxyquinoline.

This methodology is well-suited for the synthesis of dimethoxy-substituted 4-hydroxyquinolines. For example, reacting 3,4-dimethoxyaniline with a β-ketoester like ethyl acetoacetate under kinetically controlled conditions, followed by thermal cyclization in a high-boiling solvent such as mineral oil, yields the corresponding 6,7-dimethoxy-4-hydroxyquinoline. nih.gov

Table 3: Conrad-Limpach Synthesis of a Dimethoxy-4-quinolone

| Reactant 1 | Reactant 2 | Conditions (Step 1) | Conditions (Step 2) | Product |

| 3,4-Dimethoxyaniline | Ethyl acetoacetate | Room Temperature | High Temperature (~250 °C) in Mineral Oil | 6,7-Dimethoxy-2-methyl-4-hydroxyquinoline |

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. iipseries.org It is a variation of the broader Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com

The reaction is particularly useful for creating quinolines with a carboxylic acid handle at the 4-position, which can be a site for further chemical modification. The use of substituted anilines allows for the synthesis of a variety of quinoline derivatives. A model reaction demonstrating the applicability to dimethoxy systems involves the condensation of 3,4-dimethoxyaniline, salicylaldehyde, and pyruvic acid, which yields the corresponding 6,7-dimethoxy-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid. This reaction highlights the compatibility of the Doebner synthesis with electron-rich anilines.

Table 4: Example of the Doebner Reaction with a Dimethoxy Aniline

| Aniline Component | Aldehyde Component | Keto-acid Component | Oxidizing Agent | Product |

| 3,4-Dimethoxyaniline | Salicylaldehyde | Pyruvic Acid | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 6,7-Dimethoxy-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, under basic conditions. jptcp.com The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes.

This method can be applied to the synthesis of complex, fused dimethoxy quinoline systems. A notable example is the reaction of 5-chloroisatin with 5,6-dimethoxy indanone. The reaction proceeds under basic conditions to yield 5,6-dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid, demonstrating the formation of a polycyclic system containing the dimethoxy quinoline core.

Table 5: Pfitzinger Synthesis of a Fused Dimethoxy Quinoline

| Isatin Component | Carbonyl Component | Reagents | Product |

| 5-Chloroisatin | 5,6-Dimethoxy indanone | Potassium Hydroxide, Ethanol | 5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid |

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The initial reaction forms an enamine intermediate, which upon treatment with a strong acid (e.g., sulfuric acid), undergoes cyclization and dehydration to afford a 2,4-disubstituted quinoline. cambridge.org

The substitution pattern of the aniline reactant can influence the regioselectivity of the cyclization. Using methoxy-substituted anilines is a known variation of this synthesis. For example, the reaction of 3,4-dimethoxyaniline with acetylacetone (2,4-pentanedione) in the presence of an acid catalyst would be expected to produce 6,7-dimethoxy-2,4-dimethylquinoline. The electron-donating nature of the methoxy groups activates the aromatic ring, facilitating the electrophilic cyclization step.

Table 6: Representative Combes Synthesis for a Dimethoxy Quinoline

| Aniline Component | β-Diketone Component | Catalyst | Product |

| 3,4-Dimethoxyaniline | Acetylacetone | Sulfuric Acid or Polyphosphoric Acid | 6,7-Dimethoxy-2,4-dimethylquinoline |

Regioselective Synthesis of Dimethoxy Quinoline Isomers

The precise placement of substituents on the quinoline ring is a critical challenge in synthetic organic chemistry. Regioselectivity is governed by the choice of starting materials and the reaction mechanism. Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, remain powerful tools for controlling the final substitution pattern.

Synthesis of 6,8-Dimethoxyquinoline

A direct and regioselective route to 6,8-dimethoxyquinoline can be achieved using the Skraup synthesis. This reaction involves the cyclization of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. wikipedia.org By starting with 2,4-dimethoxyaniline, the cyclization regioselectively yields the 6,8-substituted quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring.

| Reactants | Reaction | Key Conditions | Product |

| 2,4-Dimethoxyaniline, Glycerol | Skraup Synthesis | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 6,8-Dimethoxyquinoline |

Synthesis of 5,8-Dimethoxy-4-methylquinolines

The Combes quinoline synthesis provides a reliable method for accessing 2,4-disubstituted quinolines. To synthesize 5,8-dimethoxy-4-methylquinoline, 2,5-dimethoxyaniline is treated with a β-diketone, such as pentane-2,4-dione, under acidic conditions. The initial reaction forms a β-amino enone intermediate, which is then cyclized with heat and acid to afford the target quinoline derivative. iipseries.org

| Reactants | Reaction | Key Conditions | Product |

| 2,5-Dimethoxyaniline, Pentane-2,4-dione | Combes Synthesis | Acid catalysis (e.g., H₂SO₄), Heat | 5,8-Dimethoxy-4-methylquinoline |

Synthesis of 5,6-Dimethoxy-8-nitroquinolines

The synthesis of 5,6-dimethoxy-8-nitroquinoline can be accomplished using a modified Skraup reaction. The process starts with 4,5-dimethoxy-2-nitroaniline. This precursor is heated with arsenic acid and phosphoric acid, followed by the addition of methyl vinyl ketone, which serves as the three-carbon unit for the pyridine (B92270) ring formation. derpharmachemica.com This approach builds the quinoline core with the nitro and dimethoxy groups already in their desired positions, ensuring high regioselectivity.

| Reactants | Reaction | Key Conditions | Product |

| 4,5-Dimethoxy-2-nitroaniline, Methyl vinyl ketone | Modified Skraup Synthesis | Arsenic acid, Phosphoric acid | 5,6-Dimethoxy-4-methyl-8-nitroquinoline |

Synthesis of Dimethoxy-Substituted Benzothienoquinolines

The synthesis of fused heterocyclic systems such as dimethoxy wikipedia.orgbenzothieno[2,3-c]quinolines requires a multi-step approach. A key strategy involves the photocyclization of N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamides. This light-induced reaction forms the corresponding lactam. The lactam is then converted into a thiolactam using phosphorus pentasulfide. Subsequent treatment with reagents like phosphorus oxychloride generates the chloro derivative, which is then catalytically dechlorinated to yield the final aromatic dimethoxy wikipedia.orgbenzothieno[2,3-c]quinoline system. wikipedia.org This method has been successfully applied to produce various isomers, including 2,10-dimethoxy and 3,10-dimethoxy derivatives. wikipedia.org

| Starting Material | Key Steps | Example Products |

| Substituted N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamides | 1. Photocyclization (Lactam formation) 2. Conversion to chloro derivative 3. Catalytic dechlorination | 2,10-Dimethoxy wikipedia.orgbenzothieno[2,3-c]quinoline, 3,10-Dimethoxy wikipedia.orgbenzothieno[2,3-c]quinoline |

Synthesis of Other Fused Quinoline Systems with Dimethoxy Moieties (e.g., Dihydropyranoquinolines)

The construction of complex fused quinolines can be efficiently achieved through multicomponent reactions. For instance, novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones have been synthesized via a simple acetic acid-mediated protocol. nih.govnih.gov This reaction involves refluxing a mixture of an aromatic aldehyde, dimedone, and 6-amino-2,4-dimethoxypyrimidine in acetic acid. nih.gov The process proceeds in a one-pot fashion, assembling the complex heterocyclic framework with good yields (68–73%). nih.gov

| Reactants | Reaction | Key Conditions | Product |

| Aromatic aldehyde, Dimedone, 6-Amino-2,4-dimethoxypyrimidine | Acetic acid-mediated multicomponent reaction | Acetic acid, Reflux | 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative |

Modern Synthetic Strategies and Green Chemistry Approaches

Modern organic synthesis places a strong emphasis on developing environmentally benign and efficient methodologies. In the context of quinoline synthesis, this has led to the exploration of novel catalysts, alternative energy sources, and greener solvents.

Recent advancements have focused on strategies that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. researchgate.net Key developments include:

Microwave Irradiation: The use of microwave energy can dramatically reduce reaction times and improve yields in classical syntheses like the Friedländer reaction. researchgate.net

Nanocatalysis: Nanoparticle-based catalysts offer high surface area and reactivity, enabling efficient quinoline synthesis under milder conditions. These catalysts can often be recovered and reused, aligning with the principles of green chemistry.

Green Solvents: Traditional reliance on hazardous organic solvents is being replaced by the use of more sustainable alternatives like water or ethanol. researchgate.net Water, in particular, has been used effectively in reactions such as the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids.

Catalyst-Free Methods: Some modern protocols have eliminated the need for a catalyst altogether, relying on thermal conditions or the inherent reactivity of the substrates to drive the reaction forward, simplifying the purification process and reducing waste. researchgate.net

These strategies represent a paradigm shift from conventional methods, offering more sustainable and efficient pathways to quinoline derivatives, including those with dimethoxy substitution patterns.

Multicomponent Reactions (MCRs) for Dimethoxy Quinoline Scaffolds

Multicomponent reactions (MCRs) have become powerful tools in the synthesis of complex molecules like dimethoxy quinolines, offering advantages such as high atom economy, operational simplicity, and the ability to construct diverse molecular architectures in a single step. rsc.orgnih.gov Various named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed to create a wide range of quinoline scaffolds. rsc.org

For the synthesis of dimethoxy quinoline systems, a notable MCR is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method and its variations can be adapted for the synthesis of specific dimethoxy quinoline isomers by selecting appropriately substituted starting materials.

A study on the synthesis of pyranoquinoline derivatives utilized a one-pot, three-component reaction of an aldehyde, malononitrile, and 8-hydroxyquinoline (B1678124) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a green catalyst. researchgate.net This approach highlights the potential of MCRs to efficiently generate complex quinoline-based structures. While not directly yielding a dimethoxy quinoline, this methodology could be adapted by using a substituted 8-hydroxyquinoline or a different set of reaction partners to introduce the desired methoxy groups.

The following table summarizes a selection of multicomponent reactions applicable to the synthesis of quinoline derivatives, which could be tailored for the production of dimethoxy quinoline scaffolds.

| MCR Type | Reactants | Catalyst/Conditions | Potential for Dimethoxy Quinoline Synthesis |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or Base catalysis | High, by using appropriately substituted 2-amino-dimethoxybenzaldehyde or related ketones. |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis or Brønsted acid | Moderate, requires appropriately substituted anilines and alkenes to achieve the desired dimethoxy pattern. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Strong acid | Moderate, regioselectivity can be a challenge depending on the substitution pattern of the aniline. |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst | Moderate, suitable for the synthesis of 2,4-disubstituted quinolines. |

Photocatalytic and Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to photocatalytic and metal-catalyzed reactions to achieve efficient and selective synthesis of heterocyclic compounds under mild conditions. dechema.de

Photocatalytic Synthesis:

Visible-light photocatalysis offers an environmentally friendly alternative to traditional synthetic methods that often require harsh conditions. dechema.de This approach can be used for a variety of transformations, including C-C bond formation and cyclizations. dechema.de The synthesis of quinolines from nitroaromatic compounds and alcohols has been demonstrated using photocatalysis, where the photocatalyst facilitates the reduction of the nitro group and oxidation of the alcohol to form the necessary intermediates for cyclization. dechema.de While specific examples for 3,8-dimethoxy quinoline are not prevalent, this methodology could be adapted by using a suitably substituted nitroaromatic precursor.

Metal-Catalyzed Synthesis:

A variety of metal catalysts, including those based on gold, copper, and palladium, have been employed in the synthesis of quinoline derivatives. Gold-catalyzed cascade reactions, for instance, have been shown to be highly efficient for the synthesis of quinazolines and quinolines. nih.gov These reactions often proceed via cyclization, heteroarylation, or cycloisomerization pathways. nih.gov

Copper-catalyzed reactions have also been utilized. For example, the synthesis of cyclic β-amino acids from substituted isoxazolidin-5-ones involves a copper-catalyzed intramolecular amination. mdpi.com Such catalytic systems could potentially be applied to the cyclization steps in quinoline synthesis.

A patent describing the preparation of 4-chloro-6,7-dimethoxyquinoline details a multi-step synthesis involving nitration, condensation, reduction/cyclization, and chlorination, where the reduction and cyclization step is performed via a hydrogenation reaction. google.com This highlights the use of metal-catalyzed hydrogenation in the synthesis of dimethoxy quinoline intermediates.

Application of Green Catalysts (e.g., Montmorillonite K-10)

The principles of green chemistry encourage the use of environmentally benign catalysts to minimize waste and improve the sustainability of chemical processes. nih.gov In the context of quinoline synthesis, a variety of green catalysts have been explored.

Montmorillonite K-10, a type of clay, is an acidic catalyst that has been used in various organic transformations. Its properties as a reusable and non-toxic solid acid catalyst make it an attractive option for quinoline synthesis.

Other green catalytic systems include the use of reusable catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) for the synthesis of pyranoquinoline derivatives. researchgate.net Furthermore, the development of novel catalysts based on modified zirconium metal-organic frameworks (MOFs) has shown promise for the synthesis of polyhydroquinoline derivatives under ambient conditions. nih.gov These MOF-based catalysts can be designed to have specific catalytic activities and are often reusable, aligning with the principles of green chemistry. nih.gov The synthesis of quinolinone derivatives has also been achieved using ultrasonic irradiation with a chitosan-decorated copper nanoparticle catalyst, demonstrating the synergy of green reaction conditions and novel catalytic materials. nih.gov

The following table provides examples of green catalysts used in the synthesis of quinoline and related heterocyclic compounds.

| Green Catalyst | Reaction Type | Advantages |

| Montmorillonite K-10 | Friedländer Annulation | Reusable, non-toxic, solid acid catalyst. |

| DABCO | Multicomponent synthesis of pyranoquinolines | Inexpensive, readily available, mild reaction conditions. researchgate.net |

| Zirconium MOF (UiO-66-Pyca-Ce (III)) | Synthesis of polyhydroquinolines | High efficacy, reusability, ambient reaction temperature. nih.gov |

| Chitosan decorated Copper Nanoparticles | Synthesis of quinolinones | Green catalyst, use of ultrasonic irradiation. nih.gov |

Optimization of Reaction Conditions and Yield Enhancement for Dimethoxy Quinoline Synthesis

The optimization of reaction conditions is a critical step in any synthetic route to maximize product yield and purity while minimizing reaction time and by-product formation. This process typically involves a systematic investigation of various parameters such as solvent, temperature, catalyst loading, and reaction time. researchgate.netresearchgate.net

In the synthesis of quinoline derivatives, the choice of solvent can have a significant impact on the reaction outcome. For instance, in the preparation of 2,2-dihalo-N-phenylacetamides, dioxane was found to be the optimal solvent. researchgate.net Temperature is another crucial factor; while some reactions proceed efficiently at room temperature, others may require heating to reflux to achieve a reasonable reaction rate and yield. researchgate.net

The amount of catalyst used is also a key parameter to optimize. In the synthesis of novel polycyclic quinolines via the Friedländer reaction, the catalyst loading was optimized to 10 mol%. researchgate.net

Modern approaches to reaction optimization often employ high-throughput experimentation (HTE) tools and machine learning algorithms. beilstein-journals.orgsemanticscholar.org These technologies allow for the rapid screening of a large number of reaction conditions, enabling the identification of optimal parameters in a much shorter timeframe than traditional one-variable-at-a-time methods. beilstein-journals.orgsemanticscholar.org

The following table presents a general overview of parameters that are typically optimized in the synthesis of quinoline derivatives.

| Parameter | Common Variations | Impact on Reaction |

| Solvent | Dioxane, Ethanol, Methanol, Acetonitrile, Water | Affects solubility of reactants, reaction rate, and sometimes product selectivity. |

| Temperature | Room Temperature, Reflux, Elevated temperatures (e.g., 100-220°C) | Influences reaction kinetics and can affect the formation of by-products. |

| Catalyst | Lewis acids, Brønsted acids, Metal catalysts, Organocatalysts | Type and loading affect reaction rate, selectivity, and yield. |

| Reaction Time | Minutes to several hours | Needs to be sufficient for reaction completion but not so long as to cause product degradation. |

Unable to Generate Article Due to Lack of Specific Spectroscopic Data

A comprehensive search for the experimental spectroscopic data required to detail the structural elucidation of 3,8-dimethoxyquinoline has been conducted. Unfortunately, specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectroscopic data for this particular compound is not available in the public domain through the performed searches.

The user's request is highly specific, requiring a thorough analysis of proton and carbon NMR shifts, 2D NMR correlations, and vibrational spectroscopy frequencies to populate a detailed article outline. This includes creating data tables and discussing detailed research findings for 3,8-dimethoxyquinoline and its derivatives.

Without access to primary or referenceable spectroscopic data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy and integrity. While general principles of spectroscopic techniques and data for related quinoline isomers are available, applying them to the specific case of 3,8-dimethoxyquinoline without experimental validation would be speculative and misleading.

Therefore, the generation of the requested article focusing solely on the advanced spectroscopic characterization of 3,8-dimethoxyquinoline cannot be completed at this time. Should relevant experimental data become available, the compilation of such an article would be feasible.

Structural Elucidation and Advanced Spectroscopic Characterization of 3,8 Dimethoxy Quinoline and Derivatives

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The photophysical properties of quinoline (B57606) and its derivatives are of significant interest due to their applications in fluorescent probes and functional materials. researchgate.net The electronic absorption and emission spectra of these compounds are governed by π-π* and n-π* electronic transitions within the aromatic system. scielo.br The introduction of substituents, such as methoxy (B1213986) groups, can modulate these properties by altering the electron density of the quinoline ring. researchgate.net

Generally, quinoline derivatives exhibit absorption bands in the UV-Vis region between 270 and 350 nm. scielo.br Methoxy groups, being electron-donating, can influence the energy of these transitions, often leading to shifts in the absorption maxima (λmax). nih.gov While specific spectral data for 3,8-dimethoxy quinoline is not extensively detailed in the cited literature, the behavior of other methoxy-substituted quinolines provides insight. For instance, studies on various quinoline derivatives show that substitution patterns significantly affect the absorption and emission characteristics. scielo.brnih.gov

Fluorescence in quinoline derivatives is a key feature, making them useful in chemosensors and bioimaging. nih.govbohrium.com The fluorescence properties, including emission wavelength and quantum yield, are sensitive to both the molecular structure and the local environment, such as solvent polarity. scielo.brnih.gov In polar solvents, quinoline derivatives can exhibit a red shift in their emission spectra. scielo.br The difference between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic influenced by substitution and solvent. nih.gov For many quinoline derivatives, large Stokes shifts are attributed to intramolecular charge transfer (ICT) transitions. nih.gov

Table 1: Illustrative Photophysical Data for Substituted Quinolines in Chloroform

| Compound ID | Substituents | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (Δλst, nm) |

|---|---|---|---|---|

| 4a | 2-phenyl, 4-amino | 364 | 454 | 90 |

| 4b | 2-phenyl, 4-(p-tolylamino) | 362 | 438 | 76 |

| 4c | 2-(p-chlorophenyl), 4-amino | 323 | 472 | 149 |

This table presents data for illustrative quinoline derivatives to demonstrate typical photophysical properties. Data sourced from a study on green/blue light-emitting quinolines. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for the structural analysis of organic molecules, providing information on molecular weight and fragmentation patterns that aid in identification.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which allows for the unambiguous determination of its elemental formula. nih.gov For 3,8-dimethoxy quinoline (C₁₁H₁₁NO₂), the exact mass can be calculated and compared against experimental data. HRMS techniques, such as Time-of-Flight (TOF) MS, can afford molecular ions with mass errors below 5 mDa, providing strong evidence for a proposed chemical structure. nih.govresearchgate.net This level of accuracy is essential for distinguishing between isomers and confirming the identity of newly synthesized compounds. acs.org

Table 2: HRMS Data for 3,8-Dimethoxy Quinoline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Calculated Monoisotopic Mass | 189.07898 u |

| Typical HRMS Technique | ESI-TOF |

| Expected Ion | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 190.08626 |

Calculated mass values are based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds within a mixture. cmes.org In the context of quinoline derivatives, GC is used to separate isomers, which are then introduced into the mass spectrometer for identification based on their mass spectra and retention times. cmes.orgfxcsxb.com

The mass spectra of methoxyquinolines under electron ionization (EI) conditions are characterized by two primary fragmentation schemes, both initiated at the methoxyl group. cdnsciencepub.com A common fragmentation pattern for methoxy-substituted aromatic compounds involves the loss of a methyl radical (CH₃•, M-15) followed by the loss of carbon monoxide (CO). cdnsciencepub.com Another significant pathway is the loss of a formyl radical (CHO•, M-29) or formaldehyde (CH₂O, M-30). cdnsciencepub.com

Studies on monomethoxyquinolines have revealed isomer-specific fragmentation. The 3-methoxy isomer is noted for an unusual loss of 43 mass units in a single step, while the 8-methoxy isomer undergoes a peculiar fragmentation involving the loss of all three methyl hydrogens. cdnsciencepub.com Therefore, the mass spectrum of 3,8-dimethoxy quinoline would be expected to exhibit a complex pattern reflecting contributions from both methoxy groups, including sequential losses of methyl and formyl radicals.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound, which is used to determine its empirical formula. researchgate.net This classical technique complements mass spectrometry by confirming the stoichiometric consistency of the molecule. colorado.edu For 3,8-dimethoxy quinoline (C₁₁H₁₁NO₂), the theoretical elemental composition can be calculated and compared with experimental values obtained from combustion analysis to verify the purity and identity of the sample. researchgate.net

Table 3: Theoretical Elemental Composition of 3,8-Dimethoxy Quinoline

| Element | Symbol | Atomic Mass (u) | Molar Mass % |

|---|---|---|---|

| Carbon | C | 12.011 | 69.83% |

| Hydrogen | H | 1.008 | 5.86% |

| Nitrogen | N | 14.007 | 7.40% |

| Oxygen | O | 15.999 | 16.91% |

Values are calculated based on the molecular formula C₁₁H₁₁NO₂ and standard atomic weights.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.netchemmethod.com This technique provides detailed information about bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of a molecule's constitution and conformation. researchgate.netnih.gov

While the specific crystal structure of 3,8-dimethoxy quinoline is not available in the reviewed literature, analysis of related dimethoxy-substituted quinoline derivatives illustrates the utility of this method. For example, the crystal structure of 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline was determined to be orthorhombic with the space group Pnma. researchgate.net Similarly, the structure of (E)-2-(3,4-dimethoxystyryl)quinoline was found to crystallize in a monoclinic space group, P 21/c. researchgate.net

These studies reveal how intermolecular forces such as C–H···O hydrogen bonds, π–π stacking, and van der Waals forces dictate the crystal packing and stabilize the supramolecular structure. researchgate.net X-ray crystallography would provide conclusive proof of the substitution pattern for 3,8-dimethoxy quinoline and reveal the planarity of the quinoline ring system and the orientation of the methoxy groups relative to the ring. nih.gov

Table 4: Representative Crystallographic Data for a Dimethoxyquinoline Derivative

| Parameter | 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline |

|---|---|

| Empirical Formula | C₁₄H₁₅NO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 13.847 Å, b = 7.0960 Å, c = 12.467 Å |

| Volume (V) | 1225.0 ų |

| Z (Molecules per unit cell) | 4 |

This table shows published data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction. researchgate.net

Computational and Theoretical Investigations of 3,8 Dimethoxy Quinoline and Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to calculate a molecule's properties by optimizing its geometry and analyzing its electronic and vibrational characteristics. nih.gov For quinoline (B57606) derivatives, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement, corresponding to its lowest energy state, is determined. youtube.comstackexchange.com This process iteratively adjusts the positions of the atoms until the forces on them are minimized, providing a predicted structure. stackexchange.com The output includes precise values for bond lengths, bond angles, and dihedral angles. nih.gov

For a molecule like 3,8-dimethoxy quinoline, DFT-based geometry optimization would predict the planarity of the quinoline ring and the specific orientations of the two methoxy (B1213986) (-OCH₃) groups. The calculated geometric parameters are expected to show good agreement with experimental data where available. scirp.org

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Example) This table provides an example of typical data obtained from a DFT geometry optimization and does not represent actual calculated values for 3,8-Dimethoxy Quinoline.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C3-O(methoxy) | 1.36 Å |

| Bond Length | C8-O(methoxy) | 1.37 Å |

| Bond Angle | C2-C3-C4 | 120.5° |

| Bond Angle | C7-C8-C8a | 119.8° |

| Dihedral Angle | C4-C3-O-CH3 | -2.5° |

The electronic properties of a molecule are crucial for understanding its reactivity. youtube.com DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.comyoutube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests that a molecule is more reactive. scirp.orgrsc.org

Mulliken charge analysis is used to determine the distribution of electric charge among the atoms in a molecule. This helps identify potential sites for electrophilic and nucleophilic attacks. nih.gov For 3,8-dimethoxy quinoline, the nitrogen atom and oxygen atoms of the methoxy groups are expected to carry negative charges, making them potential sites for electrophilic attack, while adjacent carbon atoms and hydrogen atoms would likely exhibit positive charges. nih.gov

Table 2: Example Electronic Properties Calculated for a Quinoline Derivative This table is for illustrative purposes. The values are representative of what a DFT analysis might yield and are not specific to 3,8-Dimethoxy Quinoline.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.55 |

| Energy Gap (ΔE) | 4.60 |

| Chemical Hardness (η) | 2.30 |

| Electronegativity (χ) | 3.85 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov These calculations are performed on the optimized geometry. researchgate.net The computed frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsion. nih.gov This allows for a detailed interpretation of the experimental spectra. nih.gov

The electrochemical behavior of a molecule can be investigated through calculations of its ionization potential and redox potentials. The ionization potential, the energy required to remove an electron, can be approximated from the HOMO energy based on Koopmans' theorem. Similarly, the electron affinity can be related to the LUMO energy. These values are fundamental for predicting how a molecule will behave in oxidation-reduction reactions. More accurate predictions can be achieved using thermodynamic cycles that account for solvation effects.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes and stability. mdpi.comnih.gov

MD simulations are particularly useful for studying the flexibility of molecules and exploring their different stable conformations. nih.gov For 3,8-dimethoxy quinoline, MD simulations could be used to study the rotational dynamics of the two methoxy groups. These simulations can reveal the preferred orientations of these groups relative to the quinoline ring and the energy barriers between different conformations. By analyzing the trajectory of the simulation, one can assess the stability of the molecule's structure over time in various environments, such as in a solvent, which is crucial for understanding its behavior in biological systems. mdpi.com

Dynamic Behavior in Different Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to assess the stability of ligand-protein complexes and to understand the dynamic behavior of molecules in various environments, such as in a periodic water box that mimics physiological conditions. mdpi.com For quinoline derivatives, MD simulations can provide insights into the flexibility of the molecule and its interactions with its biological target over time. mdpi.comnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in profiling the interactions between 3,8-dimethoxy quinoline derivatives and their potential protein targets. The quinoline scaffold is known to participate in a variety of interactions that are critical for molecular recognition and binding. nih.gov

A recurrent and crucial interaction for quinoline-based inhibitors is the formation of a hydrogen bond between the quinoline nitrogen and the backbone NH of amino acid residues in the hinge region of kinases, such as Valine. nih.gov Additionally, the aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic amino acid residues like Tyrosine and Tryptophan within the binding pocket. mdpi.comnih.gov

Table 1: Common Ligand-Protein Interactions for Quinoline Derivatives

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Quinoline Nitrogen | Valine (backbone NH) | nih.gov |

| π-π Stacking | Quinoline Ring | Tyrosine, Tryptophan, Phenylalanine | mdpi.comnih.gov |

| Hydrophobic Interactions | Quinoline Ring and Substituents | Alanine, Valine, Leucine, Isoleucine | sciforschenonline.org |

| Halogen Bonding | Halogen Substituents | Aspartic Acid | mdpi.com |

Prediction of Binding Modes and Affinities

Molecular docking simulations are frequently employed to predict the binding modes and estimate the binding affinities of small molecules like 3,8-dimethoxy quinoline derivatives to their biological targets. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. nih.govscielo.br

For instance, in a study of 3-methoxy flavone (B191248) derivatives, docking scores were used to compare the binding affinities of newly synthesized compounds with known inhibitors. nih.gov The docking results can reveal the most probable binding pose of the ligand within the active site of the protein, highlighting the key interactions that stabilize the complex. sciforschenonline.orgscielo.br The predicted binding mode can show how the quinoline scaffold and its substituents, such as the 3,8-dimethoxy groups, orient themselves to maximize favorable interactions with the surrounding amino acid residues.

In Silico Screening and Drug-Likeness Assessment

In silico screening and drug-likeness assessment are crucial steps in early-stage drug discovery to prioritize compounds with favorable pharmacokinetic properties. Various computational tools, such as SwissADME and AdmetSAR, are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules like 3,8-dimethoxy quinoline derivatives. sciforschenonline.orghealthinformaticsjournal.com

A key aspect of drug-likeness is compliance with Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons

A logP (a measure of lipophilicity) of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

The predicted ADMET properties for a representative 3,8-dimethoxy quinoline derivative are summarized in the table below. These predictions help in identifying potential liabilities of a compound, such as poor absorption or potential toxicity, early in the drug discovery process. sciforschenonline.orghealthinformaticsjournal.com

Table 2: Predicted ADMET and Drug-Likeness Properties for a 3,8-Dimethoxy Quinoline Derivative

| Property | Predicted Value/Classification | Significance | Reference |

|---|---|---|---|

| Absorption | |||

| GI Absorption | High | Predicts good gastrointestinal absorption. | healthinformaticsjournal.com |

| BBB Permeability | Yes/No | Indicates whether the compound can cross the blood-brain barrier. | healthinformaticsjournal.com |

| P-glycoprotein Substrate | Yes/No | Predicts if the compound is a substrate for the P-gp efflux pump. | healthinformaticsjournal.com |

| Distribution | |||

| Plasma Protein Binding | % | Affects the free concentration of the drug. | |

| Metabolism | |||

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. | |

| Excretion | |||

| Renal Excretion | High/Low | Predicts the primary route of elimination. | |

| Toxicity | |||

| AMES Toxicity | Non-mutagenic | Predicts the mutagenic potential of the compound. | healthinformaticsjournal.com |

| Carcinogenicity | Non-carcinogen | Predicts the potential to cause cancer. | healthinformaticsjournal.com |

| Drug-Likeness | |||

| Lipinski's Rule of Five | Compliant/Violations | Assesses oral bioavailability potential. | |

| Bioavailability Score | Value | A composite score predicting overall bioavailability. |

Prediction of Reaction Regiochemistry and Mechanism Studies (e.g., Radical Coupling)

Computational methods are valuable for predicting the regiochemistry of chemical reactions and elucidating reaction mechanisms, including those involving radical intermediates. For quinoline and its derivatives, theoretical studies can help in understanding the factors that govern the selectivity of reactions such as radical coupling. mdpi.comnih.gov

The regioselectivity of radical additions to the quinoline ring, for instance, can be influenced by the polarity of the solvent. mdpi.com Computational models can be used to rationalize these observations and predict the most likely site of attack. In some cases, reactions can be highly regioselective, yielding predominantly one isomer. mdpi.com

Recent advances in radical-mediated reactions have provided efficient methods for the synthesis of quinolines. nih.gov Computational studies can complement these experimental findings by providing insights into the reaction mechanism, identifying key intermediates and transition states. This understanding can aid in the optimization of reaction conditions to improve yields and selectivity. For 3,8-dimethoxy quinoline, computational analysis could predict the most favorable positions for further functionalization via radical coupling or other synthetic transformations.

Reactivity and Chemical Transformations of 3,8 Dimethoxy Quinoline and Its Analogs

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of electron-donating methoxy (B1213986) groups at the 3 and 8-positions is expected to activate the ring towards such reactions. The substitution pattern is dictated by the directing effects of both the nitrogen atom and the methoxy groups. For instance, electrophilic halogenation of 8-methoxyquinoline (B1362559) has been studied, providing insights into the regioselectivity of such reactions. researchgate.net In a broader context, electrophilic aromatic substitution is a key mechanism in the functionalization of quinoline rings, as seen in the cyclization of tryptophan amide to a β-carboline ester. bsu.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline ring are generally favored at the 2- and 4-positions, which are electron-deficient. The presence of methoxy groups can further influence the reactivity and regioselectivity of these reactions. For example, the synthesis of dimethoxy-substituted quinolines can be achieved through nucleophilic substitution of dichloroquinoline precursors with sodium methoxide (B1231860). Copper-induced nucleophilic substitution of 6,8-dibromoquinolines with sodium methoxide has been shown to yield 6,8-dimethoxyquinoline. researchgate.net This type of reaction, often categorized as nucleophilic aromatic substitution (SNAr), is a fundamental process in organic chemistry for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.comnih.govlibretexts.org The reaction typically proceeds through a two-step mechanism involving the formation of a stable intermediate. youtube.com

Oxidation and Reduction Reactions

The quinoline ring can undergo both oxidation and reduction reactions, depending on the reagents and reaction conditions. The methoxy groups themselves are generally stable to mild oxidizing and reducing agents. However, under more vigorous conditions, the entire heterocyclic system can be affected. For instance, the oxidation of a methyl group on a substituted quinolone to a carboxylic acid has been demonstrated using oxygen as the oxidant in the presence of a catalyst system. researchgate.net This highlights the potential for selective oxidation at other positions of the quinoline ring system. Conversely, reduction of the quinoline ring can lead to tetrahydroquinoline derivatives, which are important synthetic intermediates. The choice of reducing agent is crucial for controlling the extent of reduction. imperial.ac.uk

Functional Group Interconversions on Dimethoxy Moieties

The methoxy groups of 3,8-dimethoxy quinoline can be subjected to various functional group interconversions. A common transformation is demethylation to yield the corresponding hydroxyquinolines. This can be achieved using reagents like boron tribromide or by employing methods involving thiolate anions. nih.gov The selective demethylation of one methoxy group over the other can be challenging and often depends on the specific reagents and reaction conditions. These resulting hydroxyquinolines can then serve as precursors for further derivatization, such as conversion to halides or sulfonate esters, which are excellent leaving groups for subsequent substitution reactions. vanderbilt.edu

Derivatization via Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the derivatization of the quinoline scaffold. youtube.comwikipedia.orgyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the quinoline ring. For these reactions to occur, a halide or triflate functionality is typically required on the quinoline ring. Therefore, 3,8-dimethoxy quinoline would first need to be halogenated to participate in such coupling reactions. The general mechanism for these reactions involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. wikipedia.org The development of new ligands has expanded the scope of these reactions to include a variety of alcohol nucleophiles and unactivated aryl halides. nih.gov

Metal Complexation Chemistry

The nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy groups in 3,8-dimethoxy quinoline can act as coordination sites for metal ions, leading to the formation of metal complexes. 8-Hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents that form stable complexes with a variety of metal ions, including copper, zinc, iron, rhodium, and ruthenium. mdpi.commdpi.com The formation of these complexes can significantly alter the chemical and biological properties of the parent quinoline molecule. The coordination chemistry of quinoline derivatives is an active area of research, with applications in catalysis and medicinal chemistry. researchgate.net For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com

Formation of Hybrid Compounds (e.g., with Thiosemicarbazones, Triazoles)

The 3,8-dimethoxy quinoline scaffold can be incorporated into larger molecular structures through the formation of hybrid compounds. This often involves reacting a functionalized quinoline derivative with another molecule containing a complementary reactive group.

Thiosemicarbazones: Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com They are typically synthesized by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. mdpi.com A quinoline derivative bearing an aldehyde or ketone functional group could be reacted with a thiosemicarbazide to form a quinoline-thiosemicarbazone hybrid. These hybrid molecules have been investigated for their potential as tyrosinase inhibitors and antitubercular agents. nih.govnih.govrsc.org

Triazoles: Triazoles are five-membered heterocyclic rings that can be synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. frontiersin.org To form a quinoline-triazole hybrid, an azide (B81097) or alkyne functionality would need to be introduced onto the 3,8-dimethoxy quinoline ring. This functionalized quinoline could then be reacted with a complementary alkyne or azide-containing molecule. Triazole derivatives of 8-hydroxyquinoline have been synthesized and evaluated for their antifungal and antimicrobial activities. nih.govnih.gov The resulting hybrid molecules often exhibit enhanced biological properties due to the combination of the two pharmacophores. frontiersin.orgresearchgate.net

Oligomerization Studies

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the oligomerization of 3,8-Dimethoxy quinoline. Research on the polymerization and oligomerization of quinoline derivatives is an active area, often exploring the development of functional materials with specific electronic or optical properties. However, these studies typically involve quinoline molecules functionalized with polymerizable groups or investigate the formation of conductive polymers through electrochemical methods.

While the general reactivity of quinoline and its derivatives has been explored in various contexts, including cross-coupling reactions and the synthesis of complex molecular architectures, specific research into the formation of oligomers from 3,8-Dimethoxy quinoline as the monomeric unit appears to be limited or not publicly available. Consequently, detailed research findings and data tables concerning the conditions, mechanisms, and characterization of oligomers derived specifically from 3,8-Dimethoxy quinoline could not be compiled. Further research would be necessary to investigate the potential for and characteristics of the oligomerization of this specific compound.

Investigation of Biological Activity and Mechanistic Insights of Dimethoxy Quinoline Derivatives

Antimicrobial Activity

Quinoline (B57606) derivatives have historically been a rich source of antimicrobial agents. The strategic placement of substituents on the quinoline core can lead to compounds with potent activity against various pathogens.

Antibacterial Activity (Gram-positive and Gram-negative strains)

The quinoline framework is central to the development of many antibacterial drugs. While extensive research has been conducted on various quinoline derivatives, specific data on the antibacterial activity of 3,8-dimethoxy quinoline against Gram-positive and Gram-negative bacteria is not extensively detailed in publicly available literature. However, the broader class of quinoline derivatives has demonstrated significant antibacterial potential. For instance, certain quinoline compounds have been shown to be effective against multidrug-resistant Gram-positive bacteria, including Clostridium difficile. unicamp.br Other derivatives have exhibited broad-spectrum activity, with some hybrids being effective against both Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov The antibacterial mechanism of some quinoline compounds is thought to involve the targeting of the proton pump of adenosine (B11128) triphosphate (ATP) synthase. nih.gov

Antifungal Activity

The antifungal potential of quinoline derivatives is an active area of research. nih.govnih.gov Studies have shown that certain quinoline derivatives can exhibit significant antifungal activity, in some cases comparable or even superior to standard antifungal agents like fluconazole. researchgate.net For example, a series of fluorinated quinoline analogs demonstrated good antifungal activity at a concentration of 50 μg/mL against various phytopathogenic fungi. mdpi.com While specific studies focusing solely on 3,8-dimethoxy quinoline are limited, the general antifungal efficacy of the quinoline scaffold suggests that its derivatives are promising candidates for the development of new antifungal therapies. nih.gov

Antiviral Activity (e.g., Anti-coronavirus)

The quinoline core has been identified as a valuable scaffold in the design of antiviral agents. nih.govresearchgate.net Notably, quinoline-based drugs like chloroquine (B1663885) and hydroxychloroquine (B89500) have been investigated for their broad-spectrum antiviral activities, including against coronaviruses. nih.gov These compounds are thought to interfere with viral entry and replication. nih.gov More recent research has focused on developing novel quinoline derivatives with potent antiviral activity. For instance, certain newly synthesized quinoline-based compounds have shown promising inhibitory profiles against SARS-CoV-2 in cell culture models, with EC50 values as low as 1.5 ± 1.0 μM. scielo.br While direct evidence for the anti-coronavirus activity of 3,8-dimethoxy quinoline is not prominent in the literature, the established antiviral potential of the quinoline class warrants further investigation into its derivatives.

Antiparasitic Activity (e.g., Antimalarial)

Quinoline-based compounds have a long and successful history in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known examples. scielo.br Research into novel quinoline derivatives continues to be a priority in the search for new antimalarial drugs, especially with the rise of drug-resistant parasite strains. A study on 2,3,8-trisubstituted quinolines identified a compound with excellent inhibitory activity against Plasmodium falciparum (NF54 strain) with an IC50 of 22 nM and low cytotoxicity. unicamp.brnih.govscielo.brscielo.brresearchgate.net Although this study did not specifically report on a 3,8-dimethoxy derivative, the findings highlight the potential of compounds with substitution at the 8-position of the quinoline ring in developing new antimalarial agents. unicamp.brnih.govscielo.brscielo.brresearchgate.net

Anticancer / Antiproliferative Activity

The development of quinoline-based anticancer agents is a significant area of medicinal chemistry research. arabjchem.orgekb.egresearchgate.net These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and interference with angiogenesis. arabjchem.org

Inhibition of Cancer Cell Lines

Various quinoline derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. nih.govnih.gov A notable example is Jineol, a 3,8-dihydroxy-quinoline derivative, which has shown cytotoxic activity against several cancer cell lines, including A-549 (non-small cell lung cancer), SKOV-3 (ovarian cancer), SK-Mel-2 (melanoma), XP-498 (central nervous system cancer), and HCT-15 (colon cancer). arabjchem.org The structural similarity of Jineol to 3,8-dimethoxy quinoline suggests that the latter could also possess anticancer properties.

Furthermore, studies on disubstituted quinoline derivatives have provided insights into structure-activity relationships. For instance, it has been reported that dimeric analogues of 2,3-disubstituted quinolines show activity against the PA1 ovarian cancer cell line, with one such compound having an IC50 value of 50 μM. arabjchem.org Another study highlighted that a 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline derivative was a potent antiproliferative agent against HL-60 and U937 cell lines, with IC50 values of 19.88 ± 3.35 μg/ml and 43.95 ± 3.53 μg/ml, respectively. arabjchem.org

The table below summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound Name/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) |

| Jineol (3,8-dihydroxy-quinoline derivative) | A-549, SKOV-3, SK-Mel-2, XP-498, HCT-15 | Not specified |

| Dimeric 2,3-disubstituted quinoline analogue | PA1 (ovarian carcinoma) | 50 μM |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (leukemia), U937 (leukemic monocyte lymphoma) | 19.88 ± 3.35 μg/ml, 43.95 ± 3.53 μg/ml |

Modulation of Cellular Pathways (e.g., Ras/Raf/MEK, PI3K/Akt/mTOR)

Dimethoxy quinoline derivatives have been identified as potent modulators of critical signaling pathways implicated in cell growth, proliferation, and survival. A key pathway influenced by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Research has shown that certain imidazo[4,5-c]quinoline derivatives can act as dual inhibitors of PI3K and mTOR. nih.gov For instance, compound 39 (as referenced in the source literature) demonstrated significant inhibitory activity with an IC₅₀ value of 0.9 μM against PI3Kα and 1.4 μM against mTOR. nih.gov Another derivative, quinoline 40 , was found to be a selective and effective inhibitor of PI3Kδ, exhibiting an IC₅₀ value of 1.9 nM. nih.gov Furthermore, studies on 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline (MMNC) , a derivative of neocryptolepine, have demonstrated its anti-proliferative effects on colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway. mdpi.com This compound showed excellent activity, with an IC₅₀ of 0.33 μM against HCT116 colorectal cancer cells. mdpi.com

Some quinoline derivatives have also been found to induce cell cycle arrest through pathways like the ATM/Chk2 pathway, ultimately leading to the inhibition of cancer cell replication and transcription. orientjchem.org

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

The anticancer potential of quinoline derivatives is profoundly influenced by their chemical structure, including the position and nature of substituents on the quinoline core. Structure-Activity Relationship (SAR) studies have provided crucial insights into optimizing these compounds for greater efficacy.

The placement of methoxy (B1213986) groups is a critical determinant of activity. For example, a comparative study indicated that a 6,7-dimethoxyquinoline (B1600373) scaffold was more favorable for anticancer activity than the corresponding 6,7-dihydroxyquinoline structure. arabjchem.org Another study investigating 6,8-disubstituted quinolines found that 6,8-dimethoxyquinoline was effective in inhibiting the proliferation of the HT29 human colorectal adenocarcinoma cell line. tjclonline.com The presence of a planar structure and an extended conjugation system, as seen in compounds like 2,4-dimethoxy-8-(4-methoxyphenyl)quinoline , is associated with potent anticancer activity, likely due to the ability to intercalate with DNA. orientjchem.org

Other structural features also play a significant role:

Position of Substituents : Substitutions at positions 2 and 3 of the quinoline ring have been found to be more active against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org

Substituents at Position 7 : Large and bulky alkoxy substituents at the 7-position, such as a fluorobenzyloxy group, have been identified as beneficial pharmacophoric groups for enhancing antiproliferative activity. nih.gov

Substituents at Position 4 : The presence of an amino side chain at the 4-position can facilitate the antiproliferative activity of this class of compounds. nih.gov

Hydrophobic and Basic Moieties : For reversing multidrug resistance, SAR analysis indicates the importance of two non-coplanar aryl rings in the hydrophobic moiety, a quinoline nitrogen atom, and a basic nitrogen atom in a side chain, such as piperazine. nih.govacs.org

These studies collectively underscore that the strategic modification of the quinoline scaffold, particularly with methoxy groups, is essential for developing potent anticancer agents. nih.gov

Enzyme and Receptor Target Modulation

Dimethoxy quinoline derivatives exert their biological effects by interacting with a variety of specific enzymes and receptors that are vital for cellular function and pathology.

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer therapy. Several quinoline derivatives have been designed as potent inhibitors of these enzymes.

Novel quinoline-based compounds have been developed as Topoisomerase 1 (Top1) poisons, which stabilize the Top1-DNA cleavage complex, leading to lethal double-strand breaks in DNA. researchgate.netacs.org For example, one such derivative, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine , demonstrated a high potency in inhibiting human Top1 with an IC₅₀ value of 29 ± 0.04 nM. researchgate.netacs.org SAR studies on 6,8-disubstituted quinolines revealed that some derivatives could inhibit the Topoisomerase I enzyme and induce DNA fragmentation. tjclonline.com Furthermore, the indoquinoline alkaloid neocryptolepine and its derivatives are known to inhibit Topoisomerase II activity. mdpi.com These findings highlight the potential of the quinoline scaffold in developing effective topoisomerase inhibitors for cancer treatment. nih.govglobalresearchonline.net

Kinase Inhibition (e.g., c-Met, EGF, VEGF Receptors, Cyclin-Dependent Kinases, GSK3β, Mitochondrial Malate Dehydrogenase)

Kinases are a major class of enzymes targeted by dimethoxy quinoline derivatives due to their central role in signaling pathways that drive cancer progression.

c-Met Inhibition : The c-Met receptor tyrosine kinase is a key target in cancer therapy. A series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) moiety were synthesized and identified as potent c-Met inhibitors. nih.gov One compound from this series exhibited an IC₅₀ value of 0.030 ± 0.008 µM against c-Met kinase. nih.gov The 6,7-dimethoxyquinoline moiety, derived from the known inhibitor cabozantinib, is a crucial structural feature for this activity. nih.govnih.gov

EGF and VEGF Receptor Inhibition : Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical drivers of tumor growth and angiogenesis. nih.gov Certain 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline derivatives have shown dual inhibitory effects on both VEGFR-2 and EGFR, with IC₅₀ values of 1.17 µM and 0.9 µM, respectively. ekb.eg Other novel N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives have also been developed as potent VEGFR-2 inhibitors. nih.gov The quinoline and quinazoline (B50416) scaffolds are considered favorable for developing novel EGFR inhibitors. mdpi.comrsc.org

GSK3β Inhibition : Glycogen synthase kinase-3β (GSK-3β) is implicated in neurodegenerative diseases like Alzheimer's and in cancer. Studies have identified quinoline derivatives that inhibit GSK-3β in the nanomolar range. k-state.edu For instance, one compound showed an IC₅₀ value of 35 nM against GSK-3β with high selectivity over other kinases like PKC. k-state.edu The inhibitory mechanism can be non-ATP-competitive, with some derivatives modifying the flexibility of the GSK-3β activation loop. mdpi.com

Table 1: Kinase Inhibition by Selected Dimethoxy Quinoline Derivatives To view the table, scroll left and right

| Compound Class | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinoline | c-Met | 0.030 µM | nih.gov |

| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | VEGFR-2 | 1.17 µM | ekb.eg |

| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | EGFR | 0.9 µM | ekb.eg |

| Substituted Quinoline | GSK-3β | 35 nM | k-state.edu |

| Imidazo[4,5-c]quinoline | PI3Kα | 0.9 µM | nih.gov |

| Imidazo[4,5-c]quinoline | mTOR | 1.4 µM | nih.gov |

Inhibition of Bacterial Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Ribonucleotide Reductase, Lactate (B86563) Dehydrogenase, Aspartate Semialdehyde Dehydrogenase)

The therapeutic utility of quinoline derivatives extends beyond anticancer applications to include the inhibition of key metabolic enzymes in bacteria and cancer cells. A notable target is Lactate Dehydrogenase (LDH), particularly the LDHA isoform, which is crucial for the glycolytic phenotype of many cancer cells.

A series of quinoline 3-sulfonamides were identified as potent and selective inhibitors of LDHA. nih.gov Lead optimization efforts yielded molecules with LDHA inhibitory potencies as low as 2 nM and significant selectivity (10 to 80-fold) over the LDHB isoform. nih.gov One such inhibitor, 3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl) amino) benzoic acid , was found to be an NADH-competitive LDHA inhibitor. nih.gov These compounds effectively inhibit lactate production in multiple cancer cell lines, demonstrating the potential of the quinoline scaffold to target metabolic vulnerabilities in cancer. nih.govresearchgate.netnih.gov

Inhibition of Mycobacterial Targets (e.g., DNA gyrase, QcrB T313I, InhA, DprE1, MmpL3)

Information regarding the specific inhibition of mycobacterial targets such as DNA gyrase, QcrB T313I, InhA, DprE1, and MmpL3 by 3,8-dimethoxy quinoline or its closely related derivatives was not available in the consulted research literature.

DNA Binding and Intercalation Mechanisms

The anticancer activity of many quinoline derivatives is linked to their ability to interact with DNA. orientjchem.org One of the primary mechanisms for this interaction is DNA intercalation, where the planar aromatic structure of the quinoline ring system inserts itself between the base pairs of the DNA double helix. orientjchem.orgmdpi.com This process can disrupt DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.

The planarity and extended conjugation of the molecule are critical for effective intercalation. For instance, compounds like 2,4-dimethoxy-8-(4-methoxyphenyl)quinoline have been noted for their potent anticancer activity, which is attributed to their planar structure facilitating DNA intercalation. orientjchem.org Similarly, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a derivative containing a methoxy-substituted quinoline core, is a known DNA intercalating agent with cytotoxic and antitumor properties. nih.gov The interaction of MPTQ with DNA is believed to promote the formation of protein-associated DNA strand breaks, possibly through the involvement of topoisomerase enzymes, leading to a clastogenic (chromosome-damaging) effect. nih.gov Beyond simple intercalation, some quinoline hybrids have been designed to act as potent DNA intercalators and topoisomerase II inhibitors, further highlighting this mechanism's importance in cancer therapy. nih.gov

| Compound Class/Example | Mechanism of Action | Key Structural Feature | Reference |

|---|---|---|---|

| Planar Quinoline Derivatives (e.g., 2,4-dimethoxy-8-(4-methoxyphenyl)quinoline) | DNA Intercalation | Planar structure and extended conjugation system | orientjchem.org |

| 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | DNA Intercalation, potential topoisomerase involvement | Fused heterocyclic system with a methoxy-substituted quinoline | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Numerous dimethoxy quinoline derivatives have demonstrated potent pro-apoptotic capabilities. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to induce apoptosis in colorectal cancer cells by promoting the production of reactive oxygen species (ROS), reducing mitochondrial membrane potential, and subsequently activating the mitochondrial apoptosis pathway. nih.gov The activation of executioner caspases, such as caspase-3, is a central event in apoptosis, and various quinoline-related compounds have been shown to up-regulate and activate this enzyme. doi.orgmdpi.com

In addition to inducing apoptosis, these compounds can modulate the cell cycle. The synthetic compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was shown to arrest the cell cycle at the G2/M phase in colorectal cancer cells. nih.gov This cell cycle arrest prevents cancer cells from proliferating and can make them more susceptible to apoptotic signals. The underlying mechanisms often involve the modulation of critical signaling pathways. Treatment with this indolo[2,3-b]quinoline derivative was found to affect the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.gov Other quinoline-like structures, such as indenoisoquinolines, induce apoptosis by activating MAPK pathways, including p38 and JNK. nih.gov

Anti-inflammatory Activity

The quinoline scaffold is a promising template for the development of novel anti-inflammatory agents. nih.gov Inflammation is a complex biological response implicated in numerous diseases, and enzymes like cyclooxygenase (COX) are key mediators of this process. nih.gov Certain synthetic quinoline derivatives have been shown to exhibit significant anti-inflammatory and analgesic effects, with activity comparable to reference drugs like diclofenac. nih.goveurekaselect.com Docking studies suggest that these compounds can exert their anti-inflammatory effects by strongly inhibiting the COX-2 enzyme. nih.gov

Beyond COX inhibition, dimethoxy quinoline derivatives have been investigated for their ability to suppress the production of pro-inflammatory cytokines. A series of quinoline-O-carbamate derivatives were evaluated for their anti-inflammatory properties, with select compounds demonstrating a good capacity to decrease the production of interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO). nih.govresearchgate.net This multi-faceted approach, targeting both enzymatic pathways and cytokine production, underscores the potential of dimethoxy quinolines in treating inflammatory conditions. biointerfaceresearch.com

Other Biological Activities (e.g., Anti-Alzheimer's, Autophagy Inhibition)

The structural versatility of dimethoxy quinolines allows them to interact with a wide range of biological targets, leading to other significant activities.

Anti-Alzheimer's Activity: The pathology of Alzheimer's disease is complex, involving factors like low acetylcholine (B1216132) levels, neuroinflammation, and metal ion dyshomeostasis. nih.govnih.gov Quinoline derivatives, particularly those with functional groups at the 8-position, have emerged as promising multi-target agents for Alzheimer's treatment. nih.gov Derivatives such as 8-hydroxyquinoline (B1678124) have been investigated for their neuroprotective effects. nih.gov Some dimethoxy quinoline analogues have been designed as cholinesterase inhibitors, aiming to increase acetylcholine levels in the brain. researchgate.net Furthermore, certain quinoline-O-carbamate derivatives have shown the ability to protect against Aβ-induced neuronal injury, a key event in Alzheimer's pathology. nih.govresearchgate.net

Autophagy Inhibition: Autophagy is a cellular degradation process that can protect cancer cells from the stress induced by chemotherapy. nih.gov Inhibiting this protective mechanism is a strategy to enhance the efficacy of anticancer drugs. nih.govmdpi.com The compound D4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1), which features a quinoline moiety, has been identified as an inhibitor of autophagy. nih.gov DMH1 was found to inhibit starvation-induced autophagy in various cell lines. nih.gov The mechanism underlying this inhibition involves the activation of the Akt/mTOR/p70S6K pathway, a key negative regulator of autophagy. nih.gov By blocking autophagy, such compounds can sensitize cancer cells to conventional chemotherapies like doxorubicin. nih.gov

Chelation Properties and their Biological Relevance

The ability to bind metal ions is a key feature of certain quinoline derivatives, particularly those with a hydroxyl group at the C-8 position, such as 8-hydroxyquinoline. nih.gov This chelating ability is the source of many of its biological effects. nih.gov An imbalance of metal ions like copper and zinc is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's. nih.gov

8-Hydroxyquinoline and its derivatives can act as potent chelators, potentially restoring metal homeostasis and thereby providing a therapeutic benefit. nih.gov These small, lipophilic molecules can cross biological membranes and sequester excess metal ions that contribute to oxidative stress and amyloid-β aggregation in the brain. nih.gov The biological relevance of this chelation is significant, as derivatives like clioquinol (B1669181) and PBT2 (8-hydroxyquinoline analogues) have entered clinical trials for Alzheimer's disease, highlighting the therapeutic potential of targeting metal dysregulation. nih.gov

| Activity | Mechanism | Example Target/Pathway | Reference |

|---|---|---|---|

| Apoptosis Induction | Activation of mitochondrial pathway, caspase activation | Caspase-3, PI3K/AKT/mTOR, MAPKs | nih.govdoi.orgnih.gov |